molecular formula C21H26N2 B6081471 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B6081471
M. Wt: 306.4 g/mol
InChI Key: UAFBGDLXUIBTFM-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound featuring a piperidine ring linked to a 3,4-dihydroisoquinoline scaffold via a benzyl group. This structure combines pharmacophores common in bioactive molecules, particularly in central nervous system (CNS) targeting agents. The benzylpiperidine moiety may enhance lipophilicity and blood-brain barrier penetration, while the isoquinoline core could contribute to receptor binding interactions.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-6-18(7-3-1)16-22-13-11-21(12-14-22)23-15-10-19-8-4-5-9-20(19)17-23/h1-9,21H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFBGDLXUIBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 1-benzylpiperidin-4-one with an appropriate isoquinoline derivative under acidic conditions. This reaction is often followed by reduction steps to achieve the desired dihydroisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and piperidines, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key differences in substituents, molecular weights, and physicochemical properties among the target compound and its analogs:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight LogP PSA (Ų) Reference
Target Compound Benzyl group (no substitution) C21H24N2* ~304.43 ~3.1† ~15.3† -
2-[1-(4-Bromo-benzyl)-piperidin-4-yl]-... (1185554-31-7) 4-Bromo-benzyl; oxalic acid salt C21H25N2Br·C2H2O4 475.375 N/A N/A
2-(Azepan-4-yl)-3,4-dihydro-1H-isoquinoline Azepane (7-membered ring) C15H22N2 230.178 2.45 15.27
2-(Piperidine-4-carbonyl)-... (120848-76-2) Piperidin-4-yl carbonyl linkage C15H20N2O 244.33 ~1.8‡ ~35.5‡
6,7-Dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-... (63937-57-5) 6,7-Dimethoxy, methyl, 4-nitrophenethyl C21H23N3O5 397.43 N/A N/A

*Estimated for free base; †Predicted using analogous data; ‡Calculated based on functional groups.

Key Observations :

  • The oxalic acid salt form enhances solubility .
  • The carbonyl-linked analog (CAS 120848-76-2) replaces the benzyl group with a carbonyl bridge, significantly increasing polarity (higher PSA) and reducing LogP, likely impacting target binding .

Structural Implications for Bioactivity

  • Piperidine vs. Azepane : The 6-membered piperidine ring in the target compound offers conformational rigidity compared to the 7-membered azepane, which may influence receptor binding kinetics and selectivity .
  • Benzyl vs.
  • Halogen and Nitro Substitutions : The bromo and nitro groups in analogs (CAS 1185554-31-7 and 63937-57-5) could enhance binding affinity through steric or electronic effects but may also increase metabolic instability .

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